2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid: is a heterocyclic compound with the following chemical structure:
C9H9N3O2
This compound belongs to the class of imidazo[1,2-b]pyridazines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
There are several synthetic routes to obtain 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid. Some common methods include:
Transition Metal Catalysis: Researchers have developed strategies using transition metal-catalyzed reactions to functionalize the imidazo[1,2-b]pyridine scaffold. These reactions allow for the direct introduction of various functional groups onto the core structure.
Metal-Free Oxidation: Metal-free oxidation methods, such as oxidative C-H functionalization, have been explored to synthesize derivatives of this compound.
Photocatalysis: Photocatalytic approaches provide an environmentally friendly route for the functionalization of imidazo[1,2-b]pyridines.
Analyse Chemischer Reaktionen
2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various reactions, including:
Oxidation: It can be oxidized to form imidazo[1,2-b]pyridine-3-carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions can lead to the replacement of functional groups on the pyridazine ring.
Reduction: Reduction of the carboxylic acid group can yield corresponding alcohols or amines.
Common reagents and conditions used in these reactions include oxidants (e.g., KMnO4, PCC), nucleophiles (e.g., amines, alkoxides), and reducing agents (e.g., LiAlH4).
Wissenschaftliche Forschungsanwendungen
Researchers have explored the applications of 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid in various fields:
Medicinal Chemistry: Derivatives of this compound may exhibit biological activity, making them potential drug candidates.
Materials Science: The unique heterocyclic structure can be utilized in the design of functional materials.
Agrochemicals: It may find applications in crop protection or pest control.
Wirkmechanismus
The exact mechanism by which 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid exerts its effects depends on its specific derivatives. it likely interacts with molecular targets or pathways relevant to its intended application.
Vergleich Mit ähnlichen Verbindungen
While there are other imidazo[1,2-b]pyridazine derivatives, the distinct features of 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid set it apart. Similar compounds include 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid ethyl ester .
Eigenschaften
Molekularformel |
C9H9N3O2 |
---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-4-7-10-6(2)8(9(13)14)12(7)11-5/h3-4H,1-2H3,(H,13,14) |
InChI-Schlüssel |
FJQJXWMUYFQXIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=NC(=C2C(=O)O)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.